Cas no 6874-70-0 ((3R,4aR,10bS)-3,7,8-trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol)

(3R,4aR,10bS)-3,7,8-trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol structure
6874-70-0 structure
Product name:(3R,4aR,10bS)-3,7,8-trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol
CAS No:6874-70-0
MF:C18H23NO4
MW:317.37952542305
CID:1731041
PubChem ID:4480704

(3R,4aR,10bS)-3,7,8-trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol Chemical and Physical Properties

Names and Identifiers

    • (3R,4aR,10bS)-3,7,8-trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol
    • (3R)-4,4aα-Dihydro-3α,7,8-trimethoxy-3H,6H-5β,10bβ-ethanophenanthridin-9-ol
    • Amaryllisine
    • CHEBI:182957
    • DTXSID40988434
    • 6874-70-0
    • C08516
    • (1S,10R,12R)-5,6,12-Trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-4-ol
    • 3,7,8-Trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol
    • Inchi: InChI=1S/C18H23NO4/c1-21-11-4-5-18-6-7-19(15(18)8-11)10-12-13(18)9-14(20)17(23-3)16(12)22-2/h4-5,9,11,15,20H,6-8,10H2,1-3H3
    • InChI Key: FADGQBPUPGSTJB-UHFFFAOYSA-N
    • SMILES: COC1CC2N3CCC2(C=C1)c1cc(O)c(OC)c(OC)c1C3 |c:10,TLB:3:4:7.6:22.21.11|

Computed Properties

  • Exact Mass: 317.16279
  • Monoisotopic Mass: 317.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • PSA: 51.16

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